molecular formula C8H7N3O2 B1586762 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 305381-67-3

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1586762
CAS No.: 305381-67-3
M. Wt: 177.16 g/mol
InChI Key: SGHWYTLJLHVIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound that features a benzotriazole ring fused with a carboxylic acid group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound also interacts with proteins like albumin, affecting their binding properties. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinase enzymes. The compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation. The compound can also affect metabolic flux by altering the levels of metabolites involved in energy production and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The compound’s localization is influenced by its affinity for certain cellular components .

Subcellular Localization

This compound is localized in various subcellular compartments. It can be found in the cytoplasm, nucleus, and mitochondria. The compound’s activity and function are affected by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminobenzoic acid with sodium nitrite and acetic acid, followed by diazotization and cyclization to form the benzotriazole ring . The reaction is typically carried out at low temperatures (5–10°C) to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch processes. The reaction conditions are optimized to achieve high efficiency and cost-effectiveness. The use of ultrasonic irradiation and controlled temperature conditions can further enhance the reaction yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzotriazole derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to its combination of a benzotriazole ring and a carboxylic acid group. This structural feature enhances its reactivity and allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

1-methylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHWYTLJLHVIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380177
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305381-67-3
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of the diamine 280 (1.08 g; 6.48 mmol) (or any other o-arylenediamine) in water (25 mL) at 0° C., concentrated HCl (5.4 mL) was added drop wise followed by slow addition of a solution of NaNO2 (643 mg; 9.3 mmol) in water (10 mL). The reaction mixture was stirred at 0° C. for 2 h and then was allowed to warm up to 10° C. over 4 h; neutralized with a solution of KOH (5.6 g) in water (30 mL) (final pH=6); concentrated and purified by preparative HPLC in reverse phase mode (column aquasil C-18, elution 5% to 95% MeOH in water), to afford the title compound 284 (211 mg; 18% yield). 1H NMR: (400.2 MHz, DMSO) δ (ppm): 8.35 (s; 1H); 8.08 (dd, J=1.4, 8.6 Hz; 1H); 7.75 (d, J=1.4 Hz; 1H); 4.03 (s, 3H). MS: calc: 177.1; found: 178.1 (M+H).
Quantity
1.08 g
Type
reactant
Reaction Step One
[Compound]
Name
o-arylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
643 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.6 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 3
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.